Perphenazine trihydrochloride

Description

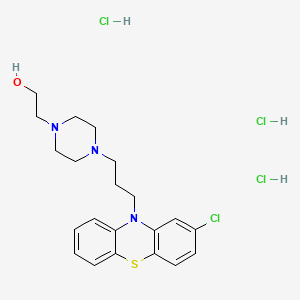

Perphenazine trihydrochloride is a salt form of perphenazine, a first-generation (typical) antipsychotic belonging to the phenothiazine class. Its chemical name is 2-[4-[3-(2-chloro-10H-phenothiazin-10-yl) propyl]piperazin-1-yl]ethanol trihydrochloride, with the molecular formula C21H26ClN3OS·3HCl and a molecular weight of 508.90 g/mol . Perphenazine primarily acts as a dopamine D2 receptor antagonist and serotonin 5-HT2A receptor antagonist, making it effective in managing schizophrenia and other psychotic disorders . The trihydrochloride salt enhances solubility and bioavailability compared to other salt forms like perphenazine maleate .

Properties

CAS No. |

130-69-8 |

|---|---|

Molecular Formula |

C21H29Cl4N3OS |

Molecular Weight |

513.3 g/mol |

IUPAC Name |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;trihydrochloride |

InChI |

InChI=1S/C21H26ClN3OS.3ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;;;/h1-2,4-7,16,26H,3,8-15H2;3*1H |

InChI Key |

PRLOXOPQAYEASW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perphenazine involves the condensation of 2-chloro-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine. This reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like toluene. The reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of perphenazine involves several steps, including side chain synthesis, condensation, and purification. The side chain synthesis is carried out using toluene and dimethylbenzene as solvents. The condensation reaction is followed by distillation, washing, pickling, alkali cleaning, and crystallization to obtain the crude product. The crude product is then purified using activated carbon and acetone, followed by crystallization and drying .

Chemical Reactions Analysis

Types of Reactions

Perphenazine trihydrochloride undergoes various chemical reactions, including:

Oxidation: Perphenazine can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert perphenazine to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the phenothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Perphenazine trihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of phenothiazine derivatives.

Biology: Investigated for its effects on cellular processes and receptor binding.

Medicine: Primarily used in the treatment of schizophrenia and severe nausea.

Industry: Utilized in the development of antipsychotic medications and other therapeutic agents.

Mechanism of Action

Perphenazine trihydrochloride exerts its effects by blocking dopamine D1 and D2 receptors in the brain. This inhibition reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychosis. The compound also binds to alpha-adrenergic receptors, contributing to its antiemetic effects .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Phenothiazine derivatives share a tricyclic phenothiazine core but differ in substituents on the ring and side chain, influencing receptor affinity and clinical effects.

Table 1: Structural and Pharmacological Profiles

Key Observations :

- Perphenazine’s piperazine ethanol side chain increases selectivity for D2/5-HT2A receptors, reducing sedative effects compared to chlorpromazine .

- Trifluoperazine ’s trifluoromethyl group enhances lipid solubility and potency, increasing extrapyramidal side effects (EPS) .

- Promethazine lacks antipsychotic activity due to weak D2 affinity but is potent in H1 antagonism .

Clinical Efficacy and Neurocognitive Outcomes

The CATIE Trial compared perphenazine with second-generation antipsychotics (SGAs) in 817 schizophrenia patients over 18 months :

Table 2: Neurocognitive Improvement (Z-Score Change)

| Drug | 2 Months | 6 Months | 18 Months |

|---|---|---|---|

| Perphenazine | 0.25* | 0.24 | 0.35 |

| Olanzapine | 0.13 | 0.15 | 0.18 |

| Risperidone | 0.26* | 0.27 | 0.20 |

| Quetiapine | 0.18* | 0.22 | — |

- Perphenazine showed greater long-term neurocognitive improvement than olanzapine and risperidone at 18 months, challenging assumptions that SGAs are superior .

Side Effect Profiles

A 2011 meta-analysis evaluated sexual dysfunction rates in antipsychotics :

Table 3: Sexual Dysfunction Incidence

| Drug | Incidence (%) | Notes |

|---|---|---|

| Thioridazine | 60 | High risk of QT prolongation |

| Perphenazine | ~30–40† | Moderate EPS risk |

| Haloperidol | 45 | High EPS risk |

| Quetiapine | 16 | Low EPS, metabolic risks |

†Estimated from incremental ranking .

- Perphenazine ’s sexual dysfunction risk is lower than thioridazine but higher than quetiapine, correlating with its D2 antagonism .

Pharmacokinetic and Formulation Differences

Table 4: Salt Forms and Solubility

| Compound | Salt Form | Solubility | Stability |

|---|---|---|---|

| Perphenazine | Trihydrochloride | High (aqueous) | Light-sensitive |

| Perphenazine | Maleate | Moderate | Stable |

| Trifluoperazine | Dihydrochloride | High | Hygroscopic |

- The trihydrochloride form improves water solubility, facilitating injectable formulations, while maleate is used in tablets .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying perphenazine trihydrochloride in pharmaceutical formulations, and how do they compare in accuracy?

- Methodological Answer : The spectrophotometric method is widely used for quantifying perphenazine in tablets. It involves dissolving the compound in a suitable solvent (e.g., methanol), filtering, and measuring absorbance at a specific wavelength (e.g., 254 nm). Validation parameters include linearity (RSD ≤ ±2%) and recovery studies (95–104% accuracy) . This method is simpler and more cost-effective than alternatives like palladium salt complexation or free radical-based assays .

Q. How should researchers prepare stable sample solutions of this compound for pharmacological studies?

- Methodological Answer : For stability, dissolve this compound in degassed solvents (e.g., 0.1 M HCl) to prevent oxidation. Use ultrasonic agitation to enhance solubility and filter through a 0.45 µm membrane to remove particulates. Standard solutions should be stored at 4°C in amber vials to minimize photodegradation .

Q. What receptor mechanisms underlie this compound’s antipsychotic effects?

- Methodological Answer : Perphenazine acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist. Deuterated analogs (e.g., Perphenazine D8 dihydrochloride) are used in receptor-binding assays to study competitive inhibition kinetics. Radioligand displacement assays with [³H]-spiperone can quantify binding affinity (Ki values) .

Advanced Research Questions

Q. How can chemiluminescence (CL) flow-injection systems be optimized for trace-level detection of perphenazine in biological matrices like human serum?

- Methodological Answer : Optimize CL response using central composite design (CCD) and response surface methodology (RSM). Key variables include Ru(phen)₃²⁺ concentration, Ce(IV) concentration, and flow rate. For serum samples, pre-treat with protein precipitation (e.g., acetonitrile) to reduce matrix interference. The method achieves a detection limit of 0.4 ng/mL and linearity up to 1,300 ng/mL .

Q. What strategies resolve contradictions between spectrophotometric and official pharmacopeial methods for perphenazine analysis?

- Methodological Answer : Cross-validate methods using statistical tests (e.g., Student’s t-test for accuracy, F-test for precision). For instance, compare recovery rates from spiked serum samples: CL methods (95.3–104%) vs. British Pharmacopoeia methods. Address discrepancies by adjusting pH or using masking agents to suppress interfering excipients .

Q. How can deuterated perphenazine analogs improve pharmacokinetic studies, and what are their limitations?

- Methodological Answer : Deuterium-labeled perphenazine (e.g., Perphenazine D8 dihydrochloride, >98% purity) enhances mass spectrometry sensitivity by reducing metabolic interference. However, isotopic effects may alter binding kinetics; validate using parallel experiments with unlabeled compound. Applications include quantifying blood-brain barrier penetration via LC-MS/MS .

Q. What experimental designs are recommended for assessing perphenazine’s efficacy in schizophrenia models using the PANSS scale?

- Methodological Answer : Use double-blind, randomized trials with PANSS scores as primary endpoints. Stratify patient cohorts by baseline symptom severity (positive vs. negative syndrome scores). Control for confounding variables (e.g., dose titration) and apply multivariate regression to correlate plasma concentrations with PANSS improvements .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.